Cas no 94987-09-4 (gypenoside L)

gypenoside L structure
Nombre del producto:gypenoside L
gypenoside L Propiedades químicas y físicas
Nombre e identificación
-
- gypenoside L
- (2α,3β,12β)-2,12,20-Trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- D
- HY-N8211
- AKOS040760440
- CS-0140308
- E88708
- 94987-09-4
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-Dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5aR,7R,8R,9aR,9bR,11R,11aR)-8,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-((2S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEMBL3099605
- beta-D-Glucopyranoside, (2alpha,3beta,12beta)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
- MS-31473
- DA-63985
-
- Renchi: 1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
- Clave inchi: LTJZMSTVPKBWKB-HGZKDYFJSA-N
- Sonrisas: C[C@@]12CC[C@H]3C([C@H]([C@@H](C[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](O)(C)CC/C=C(\C)/C)O)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C
Atributos calculados
- Calidad precisa: 800.49220697g/mol
- Masa isotópica única: 800.49220697g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 10
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 56
- Cuenta de enlace giratorio: 10
- Complejidad: 1410
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 21
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 239Ų
gypenoside L PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1721-5 mg |
Gypenoside L |
94987-09-4 | 99.65% | 5mg |
¥ 2,937 | 2023-07-11 | |
TargetMol Chemicals | TN1721-25 mg |
Gypenoside L |
94987-09-4 | 99.65% | 25mg |
¥ 7,929 | 2023-07-11 | |
TargetMol Chemicals | TN1721-100 mg |
Gypenoside L |
94987-09-4 | 99.65% | 100MG |
¥ 23,199 | 2023-07-11 | |
MedChemExpress | HY-N8211-5mg |
Gypenoside L |
94987-09-4 | 99.55% | 5mg |
¥3300 | 2024-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-5 mg |
Gypenoside L |
94987-09-4 | 98.00% | 5mg |
¥2937.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-50 mg |
Gypenoside L |
94987-09-4 | 98.00% | 50mg |
¥11893.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-200 mg |
Gypenoside L |
94987-09-4 | 98.00% | 200mg |
¥26758.00 | 2022-04-26 | |
ChemScence | CS-0140308-5mg |
Gypenoside L |
94987-09-4 | 99.42% | 5mg |
$380.0 | 2022-04-26 | |
Aaron | AR01STWW-10mg |
β-D-Glucopyranoside, (2α,3β,12β)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl- |
94987-09-4 | 98% | 10mg |
$353.00 | 2025-02-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-1 mg |
Gypenoside L |
94987-09-4 | 98.00% | 1mg |
¥1439.00 | 2022-04-26 |
gypenoside L Literatura relevante
-
Zhaodi Zheng,Leilei Zhang,Xitan Hou Food Funct. 2022 13 9208
-
Tian-Xing Wang,Man-Man Shi,Jian-Guo Jiang RSC Adv. 2018 8 23181
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos glucósidos triterpénicos
- triterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos terpenos glucósidos glucósidos triterpénicos
94987-09-4 (gypenoside L) Productos relacionados
- 2137813-70-6(Benzyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine)
- 126617-98-9((2-(methoxymethyl)phenyl)boronic acid)
- 1393179-73-1(1,3-Difluoro-2-methoxy-4-nitrobenzene)
- 2168093-92-1((N-tert-butylhydrazinecarbonyl)methyl acetate)
- 1804485-12-8(3-(Difluoromethyl)-5-fluoro-2-(trifluoromethyl)pyridine)
- 2172505-96-1(7'-(trifluoromethyl)-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-amine)
- 941985-12-2(N-4-({4-(trifluoromethyl)phenylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)
- 1217739-28-0((2s)-2-(2,3-Difluorophenyl)pyrrolidine)
- 2287302-16-1(tert-butyl 3-(6-iodo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 571917-23-2(N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94987-09-4)Gypenoside L

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:94987-09-4)gypenoside L

Pureza:99%/99%/99%
Cantidad:5mg/10mg/25mg
Precio ($):323.0/572.0/780.0